molecular formula C15H16N6O2 B4334220 4,5-DIMETHOXY-N-[(PYRIDIN-3-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE

4,5-DIMETHOXY-N-[(PYRIDIN-3-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE

Cat. No.: B4334220
M. Wt: 312.33 g/mol
InChI Key: GKNUOYRDHQAWEY-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-N-(pyridin-3-ylmethyl)-2-(1H-tetrazol-5-yl)aniline is a complex organic compound that features a combination of methoxy groups, a pyridine ring, and a tetrazole ring attached to an aniline core. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHOXY-N-[(PYRIDIN-3-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the aniline core: Starting with a suitable aniline derivative, such as 4,5-dimethoxyaniline.

    Introduction of the pyridine moiety: This can be achieved through a nucleophilic substitution reaction where the pyridin-3-ylmethyl group is introduced.

    Formation of the tetrazole ring: This step might involve the cyclization of a suitable precursor, such as an azide, under acidic or basic conditions to form the tetrazole ring.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-N-(pyridin-3-ylmethyl)-2-(1H-tetrazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups might yield aldehydes or acids, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action for 4,5-DIMETHOXY-N-[(PYRIDIN-3-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxy-2-(1H-tetrazol-5-yl)aniline: Lacks the pyridin-3-ylmethyl group.

    N-(Pyridin-3-ylmethyl)-2-(1H-tetrazol-5-yl)aniline: Lacks the methoxy groups.

    4,5-Dimethoxy-N-(pyridin-3-ylmethyl)aniline: Lacks the tetrazole ring.

Uniqueness

The uniqueness of 4,5-DIMETHOXY-N-[(PYRIDIN-3-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

4,5-dimethoxy-N-(pyridin-3-ylmethyl)-2-(2H-tetrazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c1-22-13-6-11(15-18-20-21-19-15)12(7-14(13)23-2)17-9-10-4-3-5-16-8-10/h3-8,17H,9H2,1-2H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNUOYRDHQAWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2=NNN=N2)NCC3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-DIMETHOXY-N-[(PYRIDIN-3-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE
Reactant of Route 2
4,5-DIMETHOXY-N-[(PYRIDIN-3-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE
Reactant of Route 3
Reactant of Route 3
4,5-DIMETHOXY-N-[(PYRIDIN-3-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE
Reactant of Route 4
4,5-DIMETHOXY-N-[(PYRIDIN-3-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE
Reactant of Route 5
4,5-DIMETHOXY-N-[(PYRIDIN-3-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE
Reactant of Route 6
Reactant of Route 6
4,5-DIMETHOXY-N-[(PYRIDIN-3-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE

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